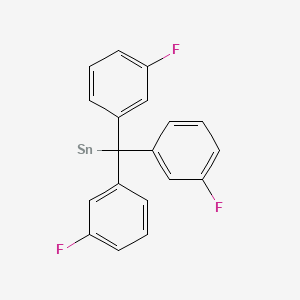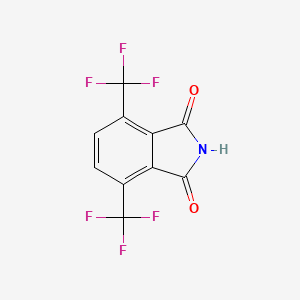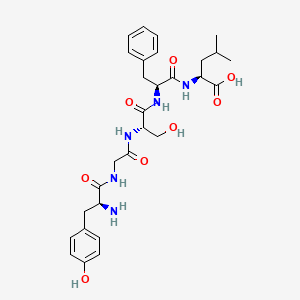
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane is an organotin compound characterized by the presence of tin atoms bonded to organic groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane typically involves the reaction of tetrabutylstannane with 4-nitrophenol under specific conditions. The reaction is usually carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized tin species.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitrophenoxy groups are replaced by other functional groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions vary based on the type of reaction and the reagents used .
Applications De Recherche Scientifique
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as an anticancer agent.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the specific mechanisms and pathways .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane can be compared with other organotin compounds, such as:
1,1,3,3-Tetrabutyl-1,3-bis(trichloroacetyl)oxy]distannoxane: This compound has similar tin-oxygen bonds but different organic substituents, leading to variations in chemical reactivity and applications.
1,1,3,3-Tetrabutyl-1,3-bis(1-oxododecyl)oxy]distannoxane: Another related compound with distinct substituents, affecting its physical and chemical properties.
Propriétés
Numéro CAS |
64128-70-7 |
|---|---|
Formule moléculaire |
C28H44N2O7Sn2 |
Poids moléculaire |
758.1 g/mol |
Nom IUPAC |
dibutyl-[dibutyl-(4-nitrophenoxy)stannyl]oxy-(4-nitrophenoxy)stannane |
InChI |
InChI=1S/2C6H5NO3.4C4H9.O.2Sn/c2*8-6-3-1-5(2-4-6)7(9)10;4*1-3-4-2;;;/h2*1-4,8H;4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
VONGLPUPEWLOOP-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(OC1=CC=C(C=C1)[N+](=O)[O-])O[Sn](CCCC)(CCCC)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



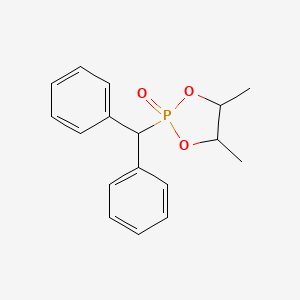
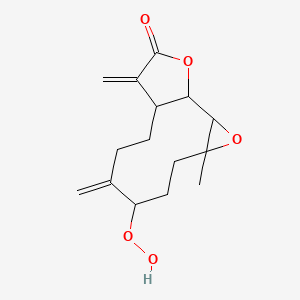

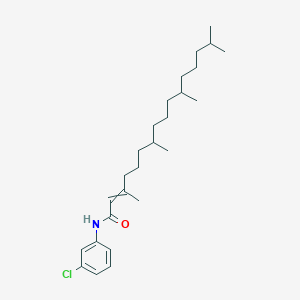
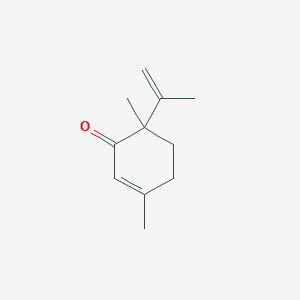
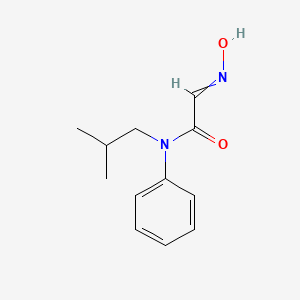
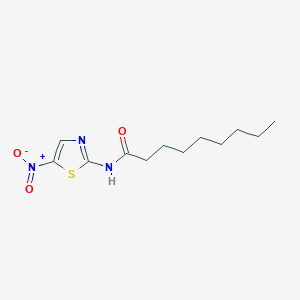
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)
